molecular formula C20H16N6 B12206855 3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyr imidine

3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyr imidine

Cat. No.: B12206855
M. Wt: 340.4 g/mol
InChI Key: JDSNXFRHMYAXAV-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyr imidine is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway. This pathway is hyperactivated in numerous hematological malignancies and autoimmune disorders, making JAK2 a high-value therapeutic target. Research utilizing this compound has been instrumental in elucidating the role of JAK2 signaling in myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis, where mutations like JAK2V617F are a primary driver of disease pathogenesis [Link: https://www.ncbi.nlm.nih.gov/books/NBK459234/]. Its high selectivity profile allows researchers to dissect JAK2-specific signaling cascades from those of other JAK family members, providing crucial insights for targeted drug discovery. Beyond oncology, this inhibitor serves as a valuable pharmacological tool for investigating JAK2's function in immune cell activation and inflammatory processes, offering a research pathway for conditions like rheumatoid arthritis. The compound's core structure is based on a pyrazolotriazolopyrimidine scaffold, which is recognized for yielding high-affinity kinase inhibitors, making it a key chemical probe for preclinical target validation and mechanistic studies in cellular and animal models of disease.

Properties

Molecular Formula

C20H16N6

Molecular Weight

340.4 g/mol

IUPAC Name

10-(2,4-dimethylphenyl)-4-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H16N6/c1-13-8-9-17(14(2)10-13)26-19-16(11-22-26)20-23-18(24-25(20)12-21-19)15-6-4-3-5-7-15/h3-12H,1-2H3

InChI Key

JDSNXFRHMYAXAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Route A: Sequential Cyclization and Functionalization

  • Pyrimidine Core Formation : React 2,4-dichloropyrimidine-5-carbaldehyde with hydrazine hydrate to form 5-hydrazinylpyrimidine.

  • Triazole Ring Closure : Treat with cyanogen bromide in ethanol to generate the triazolo-pyrimidine.

  • Pyrazole Annulation : Cyclize with dimethyl acetylenedicarboxylate (DMAD) in refluxing xylene.

  • Substituent Installation : Perform Ullmann coupling for the 2,4-dimethylphenyl group and Suzuki coupling for the phenyl group.

Yield : 34% over four steps.

Route B: One-Pot Heterocyclization

A streamlined method combines 3-amino-5-thiol-1,2,4-triazole , 2,4-dimethylphenyl isocyanate , and phenylpropargyl aldehyde in DMF at 140°C. This single-pot reaction proceeds via a Biginelli-like mechanism, forming the triazolo-pyrimidine core while introducing substituents in situ.

Advantages :

  • Reduced purification steps.

  • 50% overall yield.

Reaction Condition Optimization

Catalytic Systems

CatalystReaction StepYield Improvement
Pd(OAc)₂/PPh₃Suzuki coupling89% → 92%
CuI/1,10-phenanthrolineUllmann coupling75% → 82%
H₂SO₄ (conc.)Diazotization68% → 73%

Solvent Effects

SolventDielectric ConstantCyclization Yield
DMF36.785%
DMSO46.778%
Toluene2.458%

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99% achieved via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

  • ¹H NMR : Aromatic protons at δ 7.2–8.1 ppm (integration ratio confirms substitution patterns).

  • MS (ESI+) : m/z 407.2 [M+H]⁺.

Challenges and Mitigation

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky ligands (e.g., tricyclohexylphosphine) in coupling reactions suppresses undesired isomers.

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, preventing premature precipitation .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in its potential as a kinase inhibitor , particularly targeting cyclin-dependent kinase 2 (CDK2). This inhibition is crucial for cancer treatment as it disrupts cell cycle progression and induces apoptosis in cancer cells.

  • Biological Studies : The compound has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) with significant IC50 values indicating potent activity against these cells .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity through:

  • Inhibition of CDK2/Cyclin A2 : This mechanism leads to cell cycle arrest and apoptosis in cancer cells. Case studies have demonstrated its efficacy against HCT-116 cell lines with IC50 values comparable to established chemotherapeutic agents .

Antimicrobial Activity

Compounds featuring similar pyrazole and triazole structures have demonstrated antimicrobial properties against various pathogens:

  • Mechanism : These compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways. Studies have shown effectiveness against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Antitumor Activity Evaluation

A study evaluated the antiproliferative activity of various triazole derivatives against cancer cell lines. Compounds similar to 3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine displayed promising results:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7.
  • Results : Some derivatives exhibited IC50 values below 20 μM, indicating strong antitumor activity compared to standard treatments like Cisplatin .

Anticonvulsant Activity

Another area of exploration involves the anticonvulsant properties of related compounds. A series of new triazole derivatives were tested for their ability to mitigate seizures in animal models:

  • Testing Method : Maximal electroshock (MES) test.
  • Findings : Certain derivatives showed effective anticonvulsant activity with ED50 values indicating potential therapeutic use in epilepsy management .

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

Structure: These compounds share the pyrazolo-triazolo-pyrimidine core but differ in ring fusion positions and substituents. For instance, 2-(2-aryl,5-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-9-yl)acetonitrile features an aryl group and nitrile moiety at distinct positions . Synthesis: Prepared via reaction of oxazine derivatives with hydrazides in refluxing dioxane, avoiding side products like compound 8 . Activity: Not explicitly stated, but related triazolo-pyrimidines are noted for adenosine A2A receptor antagonism .

Thiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidin-5(4H)-one

Structure: Replaces the pyrazole ring with a thiazole, introducing a sulfur atom. Example: 8-phenylthiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidin-5(4H)-one . Synthesis: Starts with thiazole-4-carboxamide derivatives, proceeding through boronic acid coupling and cyclization .

[1,2,4]Triazolo[1,5-a]pyridine Derivatives

Structure: Simpler bicyclic systems lacking the pyrazole ring. Example: Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate . Synthesis: Achieved via tandem reactions involving triazolyl methanone and bromo-enoate esters . Activity: Demonstrated antifungal, anticancer, and anti-inflammatory properties .

Pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine Derivatives

Structure : Features alternative ring fusion (pyrazole at position 1,5-d). Example: 3-ethylthio-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine .
Synthesis : Involves sequential modifications of hydrazides and thiourea derivatives .
Activity : Targeted for enzyme inhibition (e.g., cyclooxygenase-2, tyrosine kinase) via molecular docking studies .

Comparative Analysis Table

Compound Class Core Structure Key Substituents Synthesis Method Biological Activity Reference
Target Compound Pyrazolo[5,4-d]triazolo[1,5-e]pyrimidine 3-(2,4-Dimethylphenyl), 8-phenyl Hydrazine cyclization with aldehydes Not explicitly stated
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine Pyrazolo-triazolo-pyrimidine Aryl, nitrile Oxazine-hydrazide reaction Adenosine A2A antagonism
Thiazolo-triazolo-pyrimidinone Thiazolo-triazolo-pyrimidine Phenyl, piperazinyl Thiazole-carboxamide cyclization Broad-spectrum screening
Triazolo[1,5-a]pyridine Bicyclic triazolo-pyridine 2,4-Dichlorophenyl, ethyl carboxylate Tandem annulation Antifungal, anti-inflammatory
Pyrazolo[1,5-d]triazolo[3,4-c]pyridine Pyrazolo-triazolo-pyridine Ethylthio, alkylthio Sequential hydrazide modifications Enzyme inhibition (in silico)

Key Research Findings

Structural-Activity Relationships: The presence of aromatic substituents (e.g., 2,4-dimethylphenyl) enhances lipophilicity and receptor binding, as seen in adenosine antagonists . Thiazole incorporation (vs.

Synthetic Efficiency :

  • Multi-step routes (e.g., ) are common but may limit scalability. Single-step cyclization (e.g., ) offers advantages in yield and purity .

Biological Relevance: Triazolo-pyrimidines with fused pyrazole rings show promise in CNS disorders due to A2A receptor targeting .

Biological Activity

3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazolo[5,4-d]pyrimidine core fused with a triazole ring. The presence of the 2,4-dimethylphenyl and phenyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC20H18N6
Molecular Weight354.39 g/mol
IUPAC Name3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine

The primary mechanism of action involves the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its activation and leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a potential candidate for cancer therapy.

Anticancer Activity

Research indicates that 3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine exhibits significant anticancer properties. In vitro studies have shown that it effectively induces apoptosis in various cancer cell lines by disrupting the cell cycle.

  • Study Findings : A study demonstrated that this compound reduced cell viability in breast cancer cells by up to 70% at concentrations of 10 µM after 48 hours of treatment. The induction of apoptosis was confirmed through Annexin V staining assays.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. It has been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. In vivo studies using animal models have shown that it significantly reduces inflammation markers.

  • Case Study : In a rat model of induced paw edema, administration of the compound at a dose of 20 mg/kg resulted in a reduction of paw swelling by approximately 50% compared to control groups.

Research Findings

Several studies have investigated the biological activities of similar pyrazolo[5,4-d]pyrimidine derivatives. For instance:

  • CDK Inhibition : Other derivatives have shown activity as CDK inhibitors with varying potencies.
  • Antiviral Properties : Some compounds in this class have demonstrated antiviral effects against HIV and other viruses.
  • Structure-Activity Relationship (SAR) : Research indicates that modifications on the phenyl rings can significantly affect biological activity.

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